4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one
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Overview
Description
4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-triazole with a suitable pyrazine derivative under acidic or basic conditions to form the desired triazolopyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of triazolopyrazine derivatives .
Scientific Research Applications
4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor antagonist.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another triazolopyrazine derivative with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring system, often used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one is unique due to its specific triazolopyrazine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-methyl-5,7-dihydro-4H-triazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H8N4O/c1-4-5-2-7-9-10(5)3-6(11)8-4/h2,4H,3H2,1H3,(H,8,11) |
InChI Key |
KHMHDMUYKPTPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CN=NN2CC(=O)N1 |
Origin of Product |
United States |
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